Product packaging for 4-(4-Methoxy-1H-pyrazol-1-yl)benzaldehyde(Cat. No.:)

4-(4-Methoxy-1H-pyrazol-1-yl)benzaldehyde

Cat. No.: B13339307
M. Wt: 202.21 g/mol
InChI Key: VLWXESFQNZNGFY-UHFFFAOYSA-N
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Description

4-(4-Methoxy-1H-pyrazol-1-yl)benzaldehyde is a versatile aromatic aldehyde and N-heterocyclic building block prized in medicinal and materials chemistry. Its structure incorporates both an electron-rich pyrazole ring and a reactive aldehyde functional group . The aldehyde group serves as a critical handle for further synthetic elaboration, readily undergoing condensation reactions to form Schiff bases or serving as a precursor for more complex molecular architectures . Pyrazole derivatives are recognized as excellent chelating agents for transition metals and are found in a wide array of biologically active synthetic compounds, underscoring their utility in drug discovery and catalyst design . This compound is intended for use as a key synthetic intermediate in the discovery and development of new active substances. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult relevant safety data sheets prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O2 B13339307 4-(4-Methoxy-1H-pyrazol-1-yl)benzaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

4-(4-methoxypyrazol-1-yl)benzaldehyde

InChI

InChI=1S/C11H10N2O2/c1-15-11-6-12-13(7-11)10-4-2-9(8-14)3-5-10/h2-8H,1H3

InChI Key

VLWXESFQNZNGFY-UHFFFAOYSA-N

Canonical SMILES

COC1=CN(N=C1)C2=CC=C(C=C2)C=O

Origin of Product

United States

Synthetic Methodologies for 4 4 Methoxy 1h Pyrazol 1 Yl Benzaldehyde and Analogues

Classical Approaches to Pyrazole (B372694) Ring Formation

The formation of the pyrazole ring is a well-established area of heterocyclic chemistry, with several classical methods remaining the cornerstone of pyrazole synthesis. These approaches typically involve the construction of the five-membered ring from acyclic precursors.

Condensation Reactions with Hydrazine (B178648) Derivatives

The most traditional and widely employed method for pyrazole synthesis is the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govmdpi.com This reaction, often referred to as the Knorr pyrazole synthesis, is a versatile and straightforward approach to a wide range of substituted pyrazoles. mdpi.comnih.gov The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization and dehydration to afford the aromatic pyrazole ring.

The choice of hydrazine and dicarbonyl compound dictates the substitution pattern of the resulting pyrazole. For the synthesis of analogues of 4-(4-methoxy-1H-pyrazol-1-yl)benzaldehyde, a substituted phenylhydrazine (B124118) would be reacted with a suitable 1,3-dicarbonyl compound. A key challenge in this method can be the control of regioselectivity when using unsymmetrical 1,3-dicarbonyls, which can lead to the formation of two isomeric products. mdpi.com To overcome this, various strategies have been developed, including the use of β-enaminones or vinyl ketones with a leaving group, which can direct the cyclization to a single regioisomer. mdpi.com

Reactant 1Reactant 2Catalyst/ConditionsProduct TypeReference
PhenylhydrazineEthyl acetoacetateNano-ZnO, green protocol1,3,5-substituted pyrazole nih.gov
Hydrazines/Hydrazides1,3-DiketonesAmberlyst-70, aqueousPolysubstituted pyrazoles mdpi.com
Arylhydrazine1,3-DiketonesAprotic dipolar solvents1,3-disubstituted 1-arylpyrazoles nih.gov

1,3-Dipolar Cycloaddition Strategies

The 1,3-dipolar cycloaddition reaction is another powerful and fundamental method for the synthesis of pyrazole rings. rsc.org This approach involves the reaction of a 1,3-dipole, typically a diazo compound, with a dipolarophile containing a carbon-carbon double or triple bond. acs.org The concerted [3+2] cycloaddition of a diazo compound with an alkyne directly yields a pyrazole. rsc.org

A significant advantage of this method is the ability to construct the pyrazole ring with a high degree of control over the substitution pattern. For instance, the reaction of a monosubstituted alkyne with a diazo compound often proceeds with good regioselectivity. acs.org A convenient one-pot procedure for the preparation of 3,5-disubstituted pyrazoles involves the in-situ generation of diazo compounds from aldehydes, which then react with terminal alkynes. acs.org This strategy avoids the need to handle potentially unstable diazo compounds.

1,3-Dipole SourceDipolarophileConditionsProduct TypeReference
Diazo compounds (from aldehydes)Terminal alkynesOne-pot procedure3,5-disubstituted pyrazoles acs.org
N-tosylhydrazones (in situ diazo)Unactivated bromovinyl acetalsRegioselective3,5-disubstituted pyrazoles organic-chemistry.org
Nitrile iminesNinhydrin-derived carbonatesHigh yields1,3,5-trisubstituted pyrazoles rsc.org

Cyclocondensation of Hydrazine with Carbonyl Systems

Expanding on the classical Knorr synthesis, the cyclocondensation of hydrazines can be applied to a broader range of carbonyl systems beyond simple 1,3-diketones. These include α,β-unsaturated ketones and acetylenic ketones. nih.gov

When α,β-unsaturated ketones react with hydrazines, the initial product is typically a pyrazoline, which can then be oxidized to the corresponding pyrazole. mdpi.com The use of α,β-unsaturated ketones bearing a leaving group at the β-position can lead directly to the pyrazole through an addition-elimination mechanism.

Acetylenic ketones are also valuable precursors for pyrazole synthesis. Their reaction with hydrazine derivatives can, however, lead to mixtures of regioisomers, a challenge that needs to be addressed through careful selection of substrates and reaction conditions. mdpi.com

Hydrazine DerivativeCarbonyl SystemKey FeatureProductReference
Arylhydrazineα,β-Unsaturated KetoneIn situ oxidation1,3,5-trisubstituted pyrazole nih.gov
Hydrazine Hydrate (B1144303)Diacetylene KetonesRegioselectiveSingle regioisomer pyrazole nih.gov
PhenylhydrazineAcetylenic KetonesPotential for regioisomeric mixturesIsomeric pyrazoles mdpi.com

Transformations from Isoxazoles and Oxadiazoles

While less common than the previously described methods, the transformation of other five-membered heterocyclic rings, such as isoxazoles and oxadiazoles, into pyrazoles represents an alternative synthetic strategy. These rearrangements often require specific reaction conditions to induce ring-opening and subsequent recyclization. For instance, the reaction of certain isoxazole (B147169) derivatives with hydrazine can lead to the formation of pyrazoles. Similarly, 1,3,4-oxadiazoles can be converted into pyrazoles under specific conditions, often involving nucleophilic attack by hydrazine followed by ring transformation. These methods can be particularly useful for accessing pyrazole derivatives with substitution patterns that are difficult to achieve through more conventional routes. nih.gov

Targeted Synthesis of Aryl-Substituted Pyrazoles

While classical methods can be used to introduce aryl substituents, modern catalytic approaches offer greater efficiency, scope, and control for the synthesis of aryl-substituted pyrazoles like this compound.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl compounds and have been successfully applied to the arylation of pyrazoles. These methods allow for the direct formation of carbon-carbon or carbon-nitrogen bonds between a pyrazole ring and an aryl group.

One prominent approach is the direct C-H arylation of the pyrazole core. This strategy involves the coupling of a pyrazole with an aryl halide in the presence of a palladium catalyst. A significant challenge in the direct arylation of pyrazoles is controlling the regioselectivity, as the pyrazole ring has multiple C-H bonds available for activation. However, by using appropriately substituted pyrazoles or directing groups, selective arylation at a specific position can be achieved. For example, the use of a temporary protecting group at the C5 position of a pyrazole can allow for the selective C4 arylation. acs.orgscilit.com

Another powerful method is the palladium-catalyzed N-arylation of pyrazoles, a type of Buchwald-Hartwig amination. This reaction is particularly relevant for the synthesis of 1-arylpyrazoles, such as the target compound. It involves the coupling of a pyrazole with an aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand. organic-chemistry.org This method generally provides high yields and tolerates a wide range of functional groups on both the pyrazole and the aryl partner. organic-chemistry.org

Coupling PartnersCatalyst SystemReaction TypeProductReference
Pyrazole & Aryl TriflatesPd-catalyst, tBuBrettPhos ligandC-N CouplingN-Arylpyrazoles organic-chemistry.org
5-Chloropyrazoles & Aryl BromidesPd(OAc)2C-H Arylation4-Aryl Pyrazoles acs.org
Pyrazole derivatives & Aryl HalidesPalladium catalystDirect ArylationAryl-substituted pyrazoles researchgate.net

Copper-Catalyzed Oxidative Cyclization Methods

Copper-catalyzed reactions are pivotal in the synthesis of pyrazole derivatives, often proceeding through oxidative cyclization pathways. These methods typically involve the use of copper salts as catalysts to promote the formation of the pyrazole ring from acyclic precursors. One common approach is the aerobic oxidative cyclization of β,γ-unsaturated hydrazones. In this type of reaction, a copper(I) salt, in the presence of an oxygen atmosphere, can catalyze the cyclization of the hydrazone to form the pyrazole ring. The reaction mechanism is believed to involve the formation of a hydrazonyl radical, which then undergoes cyclization. While specific examples for the direct synthesis of 4-methoxy-1H-pyrazoles via this method are not extensively detailed in readily available literature, the general applicability of this method to a wide range of substituted hydrazones suggests its potential for synthesizing the desired 4-methoxy-substituted pyrazole core.

Key features of copper-catalyzed oxidative cyclization include:

Mild Reaction Conditions: These reactions can often be carried out at or near room temperature.

Use of Air or Oxygen: The use of molecular oxygen as the oxidant makes this a greener synthetic alternative.

Good Functional Group Tolerance: A variety of functional groups on the starting materials are often well-tolerated.

Catalyst SystemOxidantSubstrateProduct ScopeTypical Yields
Cu(I) salts (e.g., CuI, CuOTf)O₂ (Air)β,γ-Unsaturated hydrazonesSubstituted pyrazolesModerate to high

Iron-Catalyzed Regioselective Synthesis

Iron catalysis has emerged as a cost-effective and environmentally benign alternative for the synthesis of pyrazoles. Iron-catalyzed methods often exhibit high regioselectivity in the formation of substituted pyrazoles. A notable example is the iron-catalyzed regioselective cyclization of hydrazones with 1,2-diols. In this process, an iron salt, such as ferric nitrate, catalyzes the reaction, which can proceed under ligand-free conditions. This method allows for the selective synthesis of 1,3- and 1,3,5-substituted pyrazoles. The application of this methodology to precursors bearing a methoxy (B1213986) group could provide a direct route to the 4-methoxy-1H-pyrazole scaffold.

The advantages of iron-catalyzed synthesis include:

Abundant and Inexpensive Catalyst: Iron is a highly abundant and low-cost metal.

High Regioselectivity: The reactions often proceed with excellent control over the position of substituents on the pyrazole ring.

Environmentally Friendly: The use of a non-toxic and readily available metal contributes to the green credentials of the synthesis.

CatalystCo-reactantReaction ConditionsProductRegioselectivity
Ferric nitrate1,2-diolsLigand-free, neat1,3- and 1,3,5-substituted pyrazolesHigh

Ruthenium-Catalyzed Hydrogen Transfer Reactions

Ruthenium-catalyzed reactions, particularly those involving hydrogen transfer, offer another sophisticated route for pyrazole synthesis. These reactions can utilize readily available starting materials like 1,3-diols and hydrazines to produce pyrazoles. The ruthenium catalyst facilitates a hydrogen transfer process, leading to the formation of the pyrazole ring. This methodology has been shown to be effective for the synthesis of various substituted pyrazoles. Ruthenium complexes, often in combination with specific ligands, are employed to achieve high efficiency and selectivity. The synthesis of pyrazoles from propargyl alcohols and hydrazines using a bifunctional ruthenium complex has also been reported, proceeding through a cascade of redox isomerization, Michael addition, cyclocondensation, and dehydrogenation.

Characteristics of ruthenium-catalyzed methods:

High Atom Economy: Hydrogen transfer reactions often have high atom economy, with minimal byproduct formation.

Versatility: A range of starting materials can be employed, leading to diverse pyrazole analogues.

Catalytic Efficiency: Ruthenium catalysts are often highly active, allowing for low catalyst loadings.

Catalyst SystemSubstratesReaction TypeProduct Scope
RuH₂(PPh₃)₃CO / Xantphos1,3-Diols and alkyl hydrazinesHydrogen Transfer1,4-Disubstituted pyrazoles
Bifunctional Ru-cyclopentadienone complexSecondary propargyl alcohols and hydrazinesCascade ReactionFunctionalized pyrazoles

Metal-Free Approaches for Pyrazole Synthesis

In recent years, there has been a growing interest in the development of metal-free synthetic methods for pyrazoles, driven by the desire for more sustainable and cost-effective processes. These approaches often rely on the use of readily available reagents and catalysts. One such method involves the temperature-controlled divergent synthesis of pyrazoles from α,β-alkynic hydrazones via an electrophilic cyclization. By simply adjusting the reaction temperature and solvent, the synthesis can be directed towards either 1H-pyrazoles or 1-tosyl-1H-pyrazoles in the absence of any transition-metal catalyst or oxidant. mdpi.com Ionic liquids can also be employed as recyclable solvents in these green synthetic strategies. mdpi.com

Another metal-free approach is the I₂-mediated oxidative C-N bond formation for the regioselective synthesis of pyrazoles from α,β-unsaturated aldehydes or ketones and hydrazine salts. This one-pot protocol avoids the isolation of potentially unstable hydrazone intermediates.

Benefits of metal-free synthesis include:

Sustainability: Avoids the use of potentially toxic and expensive heavy metals.

Simplified Purification: The absence of metal catalysts can simplify product purification.

Cost-Effectiveness: Often utilizes cheaper reagents and catalysts.

Reaction TypeReagents/ConditionsSubstratesProducts
Electrophilic CyclizationTemperature control, ionic liquids or ethanol (B145695)α,β-Alkynic hydrazones1H-Pyrazoles or 1-Tosyl-1H-pyrazoles
Oxidative C-N Bond FormationI₂-mediationα,β-Unsaturated aldehydes/ketones and hydrazine saltsSubstituted pyrazoles

Introduction of the Benzaldehyde (B42025) Moiety

Once the 4-methoxy-1H-pyrazole core is synthesized, the next crucial step is the introduction of the benzaldehyde moiety at the N1 position of the pyrazole ring. This can be achieved through several synthetic strategies.

Condensation of Pyrazole Derivatives with Benzaldehyde Precursors

A direct method for the synthesis of this compound involves the N-arylation of 4-methoxy-1H-pyrazole with a suitable benzaldehyde precursor. This reaction typically involves the coupling of the pyrazole with an activated benzene (B151609) ring, such as 4-fluorobenzaldehyde (B137897) or 4-chlorobenzaldehyde, under basic conditions. Catalytic methods, for instance, using copper or palladium catalysts, can facilitate this C-N bond formation. For example, a copper-catalyzed Ullmann-type reaction could be employed to couple 4-methoxy-1H-pyrazole with a halo-benzaldehyde.

Pyrazole SubstrateBenzaldehyde PrecursorCatalyst/ConditionsProduct
4-Methoxy-1H-pyrazole4-FluorobenzaldehydeBase (e.g., K₂CO₃), High TemperatureThis compound

Regioselective Formylation Strategies

An alternative approach is to first synthesize 1-(4-methoxyphenyl)-4-methoxy-1H-pyrazole and then introduce the formyl group onto the phenyl ring. Regioselective formylation reactions are well-established methods for introducing an aldehyde group onto an aromatic ring.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. mdpi.com This reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). The electron-donating nature of the pyrazole ring and the methoxy group on the phenyl ring would direct the formylation to the para position of the phenyl ring, yielding the desired product. The reaction of 1-(4-methoxyphenyl)-3-(2-methoxyethoxy)-1H-pyrazole with the Vilsmeier reagent has been shown to result in formylation at the 4-position of the pyrazole ring and chlorination of the side chain, demonstrating the reactivity of such systems. mdpi.com

Another effective method for the formylation of activated aromatic rings is the Duff reaction . This reaction uses hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid, such as trifluoroacetic acid. It is particularly useful for the ortho-formylation of phenols, but can also be applied to other electron-rich aromatic systems. The chemoselective and regiospecific formylation of 1-phenyl-1H-pyrazoles has been successfully achieved using the Duff reaction, providing formylated derivatives in good yields.

Formylation MethodReagentsSubstrateExpected Product
Vilsmeier-HaackDMF, POCl₃1-(4-Methoxyphenyl)-4-methoxy-1H-pyrazoleThis compound
Duff ReactionHexamethylenetetramine, Trifluoroacetic acid1-(4-Methoxyphenyl)-4-methoxy-1H-pyrazoleThis compound

Specific Coupling Reactions for Aryl-Pyrazole Linkage

The formation of the N-aryl bond in pyrazole derivatives is frequently accomplished through transition-metal-catalyzed cross-coupling reactions. These methods provide a powerful means for late-stage functionalization, allowing for the direct linkage of a pre-formed pyrazole ring with an aryl partner. nih.gov

Ullmann Condensation: The Ullmann condensation is a classic copper-catalyzed reaction for forming C-N bonds. wikipedia.org It can be applied to the N-arylation of pyrazoles, typically involving the coupling of a pyrazole with an aryl halide in the presence of a copper catalyst and a base. researchgate.netbeilstein-journals.org N,N-dimethylglycine has been shown to promote the coupling of electron-rich aryl bromides with pyrazole. acs.org A related approach, the Chan-Lam coupling, utilizes arylboronic acids instead of aryl halides, often under milder conditions. beilstein-journals.orgnih.gov This reaction can be catalyzed by copper salts in the presence of a base and an oxidant, such as air, to afford N-aryl-pyrazoles in good yields. beilstein-journals.orgnih.govresearchgate.net

Buchwald-Hartwig Amination: A more contemporary and versatile alternative is the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.org This reaction has a broad substrate scope and high functional group tolerance, making it a cornerstone of modern C-N bond formation. wikipedia.org The synthesis of N-arylpyrazoles via this method involves the coupling of an aryl halide or triflate with a pyrazole, utilizing a palladium catalyst and a suitable phosphine (B1218219) ligand. wikipedia.orgorganic-chemistry.org The choice of ligand is critical; sterically hindered phosphine ligands like tBuDavePhos and bidentate ligands such as BINAP and DDPF have proven effective in promoting these couplings, even with challenging substrates. wikipedia.orgresearchgate.netnih.govrsc.org The reaction mechanism proceeds through oxidative addition, amine coordination, deprotonation, and reductive elimination. wikipedia.org

Reaction NameAryl SourceCatalystTypical Ligand(s)Key Features
Ullmann CondensationAryl HalideCopper (e.g., CuI, CuBr)Amino acids (e.g., N,N-dimethylglycine), 1,10-phenanthrolineClassic method; often requires high temperatures. researchgate.netacs.org
Chan-Lam CouplingArylboronic AcidCopper (e.g., Copper(II) acetate)None (often ligandless)Milder conditions than Ullmann; uses readily available boronic acids. beilstein-journals.orgnih.gov
Buchwald-Hartwig AminationAryl Halide/TriflatePalladium (e.g., Pd(dba)₂)Bulky phosphines (e.g., tBuDavePhos, XPhos), Bidentate phosphines (e.g., BINAP)Broad scope, high functional group tolerance, milder conditions. wikipedia.orgnih.govrsc.org
Suzuki CouplingArylboronic AcidPalladiumVarious phosphinesPrimarily for C-C bonds, but can be adapted for C-N bond formation to synthesize aryl pyrazoles. nih.gov

Methoxy Group Incorporation Strategies

The introduction of the methoxy group onto the aryl ring can be achieved at different stages of the synthesis, either by using starting materials that already contain the moiety or by performing a chemical modification after the core pyrazole structure has been assembled.

A straightforward and common strategy involves the use of starting materials that already possess the methoxy group. For the synthesis of this compound, this typically involves using a methoxy-substituted phenylhydrazine or a methoxy-substituted benzaldehyde derivative in the initial pyrazole-forming reaction.

For instance, the classic Knorr pyrazole synthesis can be adapted by reacting a 1,3-dicarbonyl compound with 4-methoxyphenylhydrazine. nih.gov Similarly, multicomponent reactions often utilize a substituted aldehyde as one of the key inputs; employing 4-methoxybenzaldehyde (B44291) in such a reaction directly installs the desired functional group onto the final product scaffold. nih.gov The reaction of 4-methoxybenzoyl hydrazine with substituted acetophenones is another route that incorporates the methoxy group from the outset. semanticscholar.org This approach is efficient as it avoids additional synthetic steps for functional group introduction.

An alternative approach is to introduce the methoxy group after the formation of the aryl-pyrazole core. This is typically achieved through the O-alkylation (specifically, methylation) of a corresponding phenol (B47542) or pyrazol-ol precursor. For example, a pyrazol-3-one can be selectively O-alkylated to yield a 3-alkoxypyrazole. thieme-connect.com

However, the alkylation of pyrazolones can be challenging, as it can lead to a mixture of N- and O-alkylated products. thieme-connect.com To overcome this, strategies have been developed that involve protecting the pyrazole nitrogen, performing the selective O-alkylation, and subsequently removing the protecting group. One such patented method involves the N-acetylation of a pyrazol-3-one, followed by selective O-benzylation, and finally, removal of the acetyl group to yield the 3-(benzyloxy)pyrazole. thieme-connect.com A similar strategy could be adapted for methylation to produce the methoxy analogue.

Historically, the Knorr synthesis, which condenses β-ketoesters with hydrazines, primarily yields pyrazol-5-ones through the elimination of an alcohol. thieme-connect.com However, an alternative reaction pathway involving the elimination of water can produce 5-alkoxypyrazoles, though often in low yields. thieme-connect.comresearchgate.net

Recent research has focused on optimizing conditions to favor this alternative pathway, thereby turning a minor side reaction into a primary transformation for the selective synthesis of 3-alkoxypyrazoles. thieme-connect.com By reacting alkyl acetoacetates with hydrazine salts (e.g., hydrazine dihydrochloride) under controlled conditions, various 3-alkoxypyrazoles, including methoxy, ethoxy, and benzyloxy derivatives, have been obtained in yields of up to 56%. thieme-connect.comresearchgate.net This improved method provides a more direct and efficient route to alkoxypyrazoles compared to multi-step post-synthetic etherification. thieme-connect.com

Advanced Synthetic Protocols

To enhance synthetic efficiency, reduce waste, and rapidly generate molecular diversity, advanced protocols such as one-pot multicomponent reactions have become increasingly popular for the synthesis of complex heterocyclic structures like substituted pyrazoles. mdpi.com

Multicomponent reactions (MCRs) combine three or more reactants in a single reaction vessel to form a product that contains portions of all the starting materials. nih.govresearchgate.net This approach adheres to the principles of green chemistry by improving atom, step, and pot economy. mdpi.com

The synthesis of pyrazole derivatives is well-suited to MCR strategies. A common MCR for pyranopyrazoles, for example, involves the one-pot reaction of an aldehyde, malononitrile (B47326), a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate, often in the presence of a catalyst. nih.govresearchgate.net By choosing 4-methoxybenzaldehyde as the aldehyde component, this reaction can be used to generate analogues of the target compound.

Various catalysts, including piperidine, montmorillonite (B579905) K10, and various nanoparticles, have been employed to facilitate these reactions under mild conditions, sometimes in aqueous or solvent-free systems. mdpi.comnih.gov The general mechanism often involves a sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization and dehydration steps to build the complex heterocyclic system in a single operation. mdpi.com Three-component reactions of enaminones, benzaldehyde, and hydrazine have also been developed as a straightforward and sustainable approach for pyrazole synthesis. longdom.org These methods are highly versatile, tolerate a wide range of functional groups, and provide rapid access to libraries of substituted pyrazoles. beilstein-journals.org

Number of ComponentsTypical ReactantsCatalyst/ConditionsKey Feature
Three-componentAldehydes, β-ketoesters, HydrazinesYb(PFO)₃, (TBA)₂S₂O₈ (solvent-free)Efficient synthesis of persubstituted pyrazoles. beilstein-journals.orgnih.govrsc.org
Three-componentEnaminones, Benzaldehyde, Hydrazine-HClAmmonium acetate (B1210297) in waterGreen and sustainable protocol. longdom.org
Four-componentAldehydes, Malononitrile, β-ketoesters, HydrazinePiperidine in water, Nano SiO₂, various catalystsRapid assembly of fused pyrazole systems like pyrano[2,3-c]pyrazoles. mdpi.comnih.gov
Five-componentThiadiazole-thiol, Aldehydes, Malononitrile, Chloro-ketoester, HydrazineMontmorillonite K10 (solvent-free)Generates highly substituted and complex pyrazole derivatives. mdpi.com

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a significant enhancement for the production of pyrazole derivatives, offering substantial reductions in reaction times and often leading to improved yields compared to conventional heating methods. nih.govbohrium.com This technology utilizes microwave energy to directly and efficiently heat the reaction mixture, which can accelerate reaction rates and, in some cases, alter reaction pathways to favor desired products. nih.gov For the synthesis of pyrazole-containing compounds, including analogues of this compound, microwave irradiation has been successfully applied to various reaction types, such as cyclocondensation and cross-coupling reactions. dergipark.org.trrsc.org

Research has demonstrated that one-pot, multi-component reactions for synthesizing pyrazole derivatives are particularly amenable to microwave assistance. mdpi.comnanobioletters.com For instance, the synthesis of pyrazolone (B3327878) derivatives has been achieved in good to excellent yields (51–98%) under solvent-free microwave irradiation in as little as 10 minutes. mdpi.com Similarly, the synthesis of 1-aroyl-3,5-dimethyl-1H-pyrazoles via a cyclocondensation reaction was accomplished in 3–5 minutes with yields ranging from 82–98% using a microwave oven. rsc.org These rapid, high-yield syntheses highlight the efficiency of microwave heating. bohrium.com

The table below summarizes findings from various studies on the microwave-assisted synthesis of pyrazole analogues, illustrating the typical conditions and outcomes.

Green Chemistry Approaches, including Magnetized Water as Solvent

The principles of green chemistry are increasingly being applied to the synthesis of pyrazole derivatives to develop more sustainable and environmentally benign methodologies. researchgate.netnih.gov These approaches focus on reducing or eliminating the use of hazardous substances, employing renewable resources, and utilizing energy-efficient processes. nih.govbenthamdirect.com Key strategies in the green synthesis of pyrazoles include solvent-free reactions, the use of eco-friendly solvents, and the application of alternative energy sources like microwave and ultrasonic irradiation. benthamdirect.comtandfonline.com

Solvent-free, or "dry media," synthesis is a prominent green chemistry technique that has been successfully used for pyrazole synthesis. tandfonline.com By eliminating volatile and often toxic organic solvents, these methods reduce environmental impact and simplify product workup. tandfonline.com Reactions can be carried out by mixing reactants, sometimes with a solid support or catalyst, and applying energy through conventional heating or microwave irradiation. bohrium.comresearchgate.net This approach not only aligns with green chemistry principles but can also lead to shorter reaction times and high yields. tandfonline.com

A novel and particularly innovative green approach involves the use of magnetized distilled water (MDW) as a reaction solvent. scielo.org.za Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Magnetization of water is reported to alter its physical properties, such as hydrogen bonding and polarity, potentially enhancing its effectiveness as a solvent for certain organic reactions. scielo.org.za Research on the synthesis of bis-pyrazolone derivatives, which are structurally related to the target compound class, has demonstrated the efficacy of MDW in a catalyst-free, multi-component reaction. scielo.org.zaresearchgate.net In this system, the reaction of an aldehyde, hydrazine, and a 1,3-dicarbonyl compound in MDW at 80 °C yielded the desired products in high yields (85–95%) within 75–120 minutes. scielo.org.za This method offers significant advantages by being cost-effective, environmentally friendly, and featuring a simple workup procedure without the need for a catalyst. scielo.org.za

The efficiency of MDW as a green solvent was found to be high compared to other reported methods for similar syntheses. scielo.org.za The reaction mechanism is influenced by the electronic properties of the reactants; for instance, aldehydes bearing electron-withdrawing groups provided excellent yields, while those with electron-donating groups, such as 4-methoxybenzaldehyde, resulted in slightly decreased but still high yields. scielo.org.za

The following table presents data on the catalyst-free synthesis of bis-pyrazolone derivatives using magnetized distilled water, highlighting the reaction parameters and outcomes for different benzaldehyde analogues.

Reaction Chemistry and Mechanistic Investigations of 4 4 Methoxy 1h Pyrazol 1 Yl Benzaldehyde

Reactivity of the Aldehyde Functionality

The aldehyde group in 4-(4-Methoxy-1H-pyrazol-1-yl)benzaldehyde is a primary site for a variety of chemical reactions, including nucleophilic additions, condensations, oxidations, and reductions.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde group is electrophilic and is susceptible to attack by nucleophiles. While specific studies on nucleophilic addition to this compound are not extensively documented, the principles of such reactions are well-established. For instance, the addition of a nucleophile like a Grignard reagent or an organolithium compound would be expected to yield a secondary alcohol after an aqueous workup.

An analogous reaction, the nucleophilic aromatic substitution of 4-fluorobenzaldehyde (B137897) with 4-methoxyphenol, demonstrates the susceptibility of the benzaldehyde (B42025) moiety to nucleophilic attack, leading to the formation of 4-(4-methoxyphenoxy)benzaldehyde. researchgate.net Another relevant example is the reaction of indazole with formaldehyde, which proceeds via nucleophilic addition to form (1H-indazol-1-yl)methanol derivatives. acs.org This suggests that the aldehyde group of the target compound would readily undergo similar additions.

Condensation Reactions with Amines and Other Nucleophiles

The aldehyde functionality readily undergoes condensation reactions with primary amines to form imines (Schiff bases). This reaction is fundamental in the synthesis of various biologically active compounds. A study on the condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde resulted in the formation of the corresponding N-(5-pyrazolyl)imine. mdpi.com This reaction proceeds through a hemiaminal intermediate, which then dehydrates to form the stable imine.

Similarly, the reaction of a pyrazole-4-carbaldehyde with (2,4,6-trichlorophenyl)hydrazine in refluxing ethanol (B145695) with a catalytic amount of hydrochloric acid yielded the corresponding hydrazineylidene derivative in high yield. mdpi.com This highlights the general reactivity of pyrazole-substituted benzaldehydes in condensation reactions. The reaction conditions for such condensations can vary, but they often involve heating in a suitable solvent, sometimes with acid or base catalysis to facilitate the dehydration step.

Mechanistic studies on the condensation of 4-amino-3,5-dimethyl-1,2,4-triazole with various benzaldehydes have shown that the formation of stable hemiaminal intermediates is a key step. mdpi.comresearchgate.net The stability and subsequent conversion of these intermediates to the final Schiff base can be influenced by solvent polarity and the electronic nature of the substituents on the benzaldehyde. mdpi.com

Table 1: Examples of Condensation Reactions with Benzaldehyde Derivatives
ReactantsProductConditionsYieldReference
3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde(E)-3-(tert-butyl)-N-(4-methoxybenzylidene)-1-methyl-1H-pyrazol-5-amineSolvent-free, 120 °C, 2 hGood mdpi.com
3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde and (2,4,6-trichlorophenyl)hydrazine(E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazoleEtOH, HCl (cat.), reflux, 2 h95% mdpi.com

Oxidation Pathways to Carboxylic Acid Derivatives

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 4-(4-methoxy-1H-pyrazol-1-yl)benzoic acid. This transformation can be achieved using a variety of common oxidizing agents. For the structurally similar compound, 3-Methoxy-4-(1H-pyrazol-1-YL)benzaldehyde, it has been noted that the aldehyde group can be oxidized using reagents such as potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3). evitachem.com These strong oxidants ensure the complete conversion of the aldehyde to the carboxylic acid. The reaction is typically carried out in an appropriate solvent, and the conditions are monitored to prevent over-oxidation or side reactions on the pyrazole (B372694) or methoxy (B1213986) groups.

Reduction Pathways to Alcohol Derivatives

The aldehyde functionality can be reduced to a primary alcohol, [4-(4-Methoxy-1H-pyrazol-1-yl)phenyl]methanol. This reduction can be accomplished using various reducing agents. A common method for the reduction of benzaldehydes is hydrosilylation. For example, 4-methoxybenzaldehyde (B44291) can be effectively reduced to 4-methoxybenzyl alcohol using polymethylhydrosiloxane (B1170920) (PMHS) in the presence of a potassium carbonate catalyst. researchgate.net This method is known for its excellent chemoselectivity, tolerating other potentially reducible functional groups. Other common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). The choice of reducing agent depends on the desired reaction conditions and the presence of other functional groups in the molecule.

Reactivity of the Pyrazole Heterocycle

The pyrazole ring in this compound is an aromatic heterocycle and can participate in electrophilic substitution reactions.

Electrophilic Substitution Reactions on the Pyrazole Ring

The pyrazole ring is generally considered to be an electron-rich aromatic system, making it susceptible to electrophilic attack. However, the reactivity and regioselectivity of electrophilic substitution are influenced by the substituents on the ring. In the case of this compound, the pyrazole ring is substituted at the N1 position with a 4-formyl-3-methoxyphenyl group.

In general, electrophilic substitution on the pyrazole ring occurs preferentially at the C4 position if it is unsubstituted. libretexts.org However, in this molecule, the C4 position is occupied by a methoxy group. Therefore, electrophilic attack would be directed to other available positions, likely the C3 or C5 positions. The precise outcome of an electrophilic substitution reaction, such as nitration or halogenation, on this compound would require specific experimental investigation to determine the regioselectivity under different reaction conditions. The catalyst plays a crucial role in generating the electrophile and influencing the reaction pathway. libretexts.org For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO2+) as the active electrophile. libretexts.org

Functionalization at Nitrogen Atoms

The pyrazole ring contains two adjacent nitrogen atoms, designated N1 and N2. In the case of this compound, the N1 position is already substituted with the 4-methoxybenzyl group. Therefore, further functionalization at a nitrogen atom would primarily involve the N2 atom. Such a reaction typically leads to the formation of a cationic pyrazolium (B1228807) salt. This is distinct from unsubstituted or N-H pyrazoles, where alkylation or acylation can occur at either nitrogen, often leading to mixtures of regioisomers. researchgate.netsemanticscholar.org

The regioselectivity of N-alkylation in 1H-pyrazoles is a well-studied area, with the outcome depending on a combination of steric hindrance, the nature of the electrophile, and the reaction conditions (e.g., basic vs. acidic). mdpi.com Generally, less sterically hindered alkylating agents tend to react at the more sterically accessible nitrogen atom. researchgate.net In recent years, advanced methods such as enzymatic cascades have been developed to achieve unprecedented regioselectivity (>99%) in pyrazole alkylations using simple haloalkanes, showcasing the power of biocatalysis for selective C-N bond formation. nih.gov

For 1-arylpyrazoles like the title compound, direct alkylation at the N2 position with an alkyl halide (e.g., methyl iodide) would result in a quaternary N-methylpyrazolium iodide. Acylation at N2 is also conceivable, leading to an N-acylpyrazolium species. These pyrazolium salts are of interest for their potential applications as ionic liquids or as precursors in various synthetic transformations. While direct N-arylation of pyrazoles is a common method for synthesizing compounds like this compound using transition-metal catalysts (e.g., Cu, Fe, Pd), functionalizing the already substituted ring at N2 is a subsequent step to modify its properties. acs.orglookchem.comnih.gov

Method/ReagentSubstrateConditionsOutcome/SelectivityReference(s)
Classical Alkylation
Alkyl Halides / K₂CO₃Ethyl 1H-pyrazole-3-carboxylateVariesFavors N1 substitution researchgate.net
Trichloroacetimidates / Brønsted AcidSubstituted PyrazolesAcid catalysis (e.g., CSA)Mixture of regioisomers; major product controlled by sterics mdpi.comsemanticscholar.org
Michael Addition
Michael Acceptors1H-PyrazolesCatalyst-freeHigh regioselectivity for N1-alkylation (>99.9:1) researchgate.netsemanticscholar.org
Enzymatic Alkylation
Haloalkanes / Enzyme CascadePyrazoleBiocatalytic (methyltransferase)High regioselectivity (>99%) for N1 or N2 nih.gov
N-Arylation
Aryl Halides / CuI or FeCl₃1H-PyrazolesBase, optional ligandForms N-aryl pyrazoles acs.orglookchem.com

Intermolecular Reaction Dynamics

Knoevenagel Condensation in Pyrazole-Aldehyde Systems

The Knoevenagel condensation is a cornerstone of C-C bond formation in organic chemistry, involving the reaction of a carbonyl compound with an active methylene (B1212753) compound in the presence of a basic catalyst. wikipedia.orgpw.live The aldehyde group of this compound is an excellent electrophile for this transformation. The reaction proceeds through a two-step mechanism: first, a nucleophilic addition of a carbanion (generated from the active methylene compound by the base) to the aldehyde, followed by a dehydration step to yield an α,β-unsaturated product. sigmaaldrich.com

The choice of catalyst is crucial and typically involves weak bases like primary or secondary amines (e.g., piperidine, aniline) or their salts. pw.livetandfonline.com The mechanism can vary with the catalyst. With secondary amine catalysts like piperidine, an alternative pathway involves the initial formation of a highly electrophilic iminium ion from the aldehyde, which is then attacked by the enolate of the active methylene compound. organic-chemistry.orgacs.org More recently, environmentally benign catalysts, including ionic liquids and natural catalysts like lemon juice, have been employed to promote the reaction under solvent-free or aqueous conditions. aston.ac.uklookchem.com

In pyrazole-aldehyde systems, this reaction is used to synthesize a variety of derivatives with extended conjugation. For instance, the condensation of pyrazole aldehydes with active methylene compounds such as malononitrile (B47326) or ethyl cyanoacetate (B8463686) provides access to compounds with potential applications in materials science and medicinal chemistry. researchgate.netresearchgate.net

Catalyst SystemActive Methylene CompoundSolventConditionsYieldReference(s)
Lipoprotein Lipase (LPL)Aromatic Aldehydes / MalononitrileDMSO35 °C, 48hModerate researchgate.net
Iodine (I₂) / K₂CO₃Aromatic Aldehydes / MalononitrileNoneRoom TempGood to High researchgate.net
Imidazolium-based Ionic LiquidsBenzaldehyde / Ethyl CyanoacetateNone80 °C, 1-2h>90% aston.ac.ukrsc.org
Lemon JuiceAromatic Aldehydes / MalononitrileNoneRoom Temp, Stir~80% lookchem.com
PiperidineBenzaldehyde / Diethyl MalonateEthanolRefluxGood tandfonline.com

Oxidative Aromatization Reactions

The synthesis of substituted pyrazoles, including this compound, can be achieved via a two-step process starting from α,β-unsaturated carbonyl compounds (chalcones). The first step is a cyclocondensation reaction with a hydrazine (B178648) to form a 4,5-dihydro-1H-pyrazole, commonly known as a pyrazoline. researchgate.netingentaconnect.com The second, crucial step is the oxidative aromatization of the pyrazoline intermediate to the stable aromatic pyrazole ring. researchgate.netscribd.com

This dehydrogenation is a key transformation, and a wide array of oxidizing agents have been developed to facilitate it efficiently. ingentaconnect.com The choice of oxidant can influence the reaction conditions and the tolerance of other functional groups within the molecule. Common reagents include palladium on carbon (Pd/C) in acetic acid, manganese dioxide (MnO₂), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), and iodine-based systems. researchgate.net More sustainable methods utilizing molecular oxygen or electrochemical oxidation have also been reported, offering greener alternatives to traditional stoichiometric oxidants. rsc.orgorganic-chemistry.org

The underlying mechanism often involves the removal of two hydrogen atoms from the C4 and C5 positions of the pyrazoline ring. Depending on the oxidant, the pathway can involve radical intermediates, cationic species, or concerted processes. researchgate.net For instance, electrochemical methods may proceed through an initial single-electron transfer (SET) to form a radical cation, which then undergoes further oxidation and deprotonation to yield the aromatic product. researchgate.net

Oxidant SystemSubstrateConditionsYieldReference(s)
Pd/C1,3,5-Trisubstituted PyrazolinesAcetic Acid, 80 °C80-95% researchgate.net
MnO₂1,3,5-Trisubstituted PyrazolinesDichloromethane, RefluxGood researchgate.net
DDQDihydropyridazinesTHF, Ferrocene catalystLow to Moderate mdpi.com
Tetrabutylammonium Peroxydisulfate3,5-Diaryl-1-phenyl-2-pyrazolinesAcetonitrile, ThermalGood researchgate.net
Electrochemical (NaCl mediated)Substituted PyrazolinesAqueous/Organic Biphasicup to 93% rsc.org
Molecular Oxygen / DMSOPyrazoline IntermediatesDMSO, HeatGood organic-chemistry.org

Advanced Mechanistic Studies

Elucidation of Reaction Intermediates

Understanding the transient species formed during a reaction is fundamental to optimizing conditions and controlling outcomes. In the reactions involving this compound, several key intermediates have been proposed or identified through mechanistic studies.

In the Knoevenagel condensation, the initial step is an aldol-type addition, which forms a β-hydroxy adduct (a carbinol). sigmaaldrich.com This intermediate is often transient and rapidly undergoes dehydration to form the final α,β-unsaturated product. However, under specific mechanochemical conditions (neat grinding at low frequency), researchers have successfully isolated and structurally characterized a hydroxyl intermediate (2-(hydroxyl(4-nitrophenyl)methyl)malononitrile) in the reaction between 4-nitrobenzaldehyde (B150856) and malononitrile, providing direct evidence for this pathway. rsc.org

When the Knoevenagel condensation is catalyzed by a secondary amine like piperidine, the mechanism can proceed through a different set of intermediates. The amine first reacts with the aldehyde to form a carbinolamine, which then eliminates water to generate a highly reactive iminium ion. acs.org This iminium ion is more electrophilic than the original aldehyde. Simultaneously, the amine catalyst deprotonates the active methylene compound to form an enolate. The key C-C bond formation then occurs via the attack of the enolate on the iminium ion. acs.org

In the oxidative aromatization of pyrazolines, the nature of the intermediate depends heavily on the oxidant. With single-electron-transfer (SET) oxidants, a pyrazoline radical cation is the initial key intermediate. researchgate.net This species can then lose a proton and another electron to arrive at the final pyrazole. In metal-catalyzed pyrazole syntheses, organometallic species such as diazatitanacycles have been identified as crucial intermediates that undergo oxidation-induced N-N bond formation to construct the pyrazole ring. nih.govrsc.org

Transition State Analysis in Relevant Transformations

Transition state analysis, primarily conducted through computational chemistry methods like Density Functional Theory (DFT), provides profound insights into reaction barriers, kinetics, and selectivity. youtube.com By calculating the energy and geometry of transition states, chemists can understand why certain pathways are favored over others. nih.gov

For the Knoevenagel condensation, DFT studies have been used to map the potential energy surface of the reaction. acs.orgacs.org These calculations can compare the energy barriers (activation energies, ΔG‡) of different proposed mechanisms. For instance, in the piperidine-catalyzed reaction of benzaldehyde with acetylacetone, DFT calculations revealed that the rate-determining step is the formation of the iminium ion from the carbinolamine intermediate. The subsequent C-C bond forming step between the iminium ion and the enolate has a much lower energy barrier, explaining the efficiency of amine catalysis. acs.org Computational studies also highlight the role of the catalyst in stabilizing the transition state, for example, through hydrogen bonding. rsc.org

In the context of nucleophilic additions to carbonyls, which is the first step of the Knoevenagel reaction, DFT is used to analyze the geometry of the transition state, such as the Bürgi-Dunitz angle of nucleophilic attack. This analysis helps rationalize the stereochemical outcome of reactions with chiral substrates. researchgate.net For oxidative aromatization reactions, transition state calculations can model the hydrogen abstraction or electron transfer steps, identifying the energetic feasibility and rate-limiting aspects of the aromatization process. mdpi.com While specific DFT studies on this compound are not widely available, these general principles and computational approaches are directly applicable to understanding its reactivity.

ParameterSignificance in Transition State AnalysisExample Application
Activation Energy (ΔG‡) Determines the reaction rate (kinetics). A lower barrier means a faster reaction.Comparing catalyzed vs. uncatalyzed Knoevenagel reaction pathways to quantify the effect of the catalyst.
Transition State Geometry Reveals the arrangement of atoms at the peak of the energy barrier, including key bond-forming/breaking distances.Analyzing the approach of a nucleophile to the aldehyde in a Knoevenagel condensation to predict stereoselectivity.
Imaginary Frequency A single imaginary frequency in a vibrational analysis confirms a structure as a true first-order saddle point (a transition state).Verifying that a computationally located structure is a valid transition state and not a minimum or higher-order saddle point.
Charge Distribution Shows how charge is delocalized in the transition state, which can explain how substituents or solvents stabilize or destabilize it.Understanding how the methoxy group on the benzaldehyde ring might stabilize a developing charge in the transition state of a nucleophilic attack.

Advanced Spectroscopic and Crystallographic Characterization of 4 4 Methoxy 1h Pyrazol 1 Yl Benzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.

The ¹H NMR spectrum of 4-(4-Methoxy-1H-pyrazol-1-yl)benzaldehyde is expected to display distinct signals corresponding to each unique proton environment in the molecule. The aldehyde proton (-CHO) is anticipated to appear as a singlet in the most downfield region of the spectrum, typically around δ 9.9-10.1 ppm, due to the strong deshielding effect of the carbonyl group.

The protons of the 1,4-disubstituted benzene (B151609) ring are expected to form an AA'BB' system, appearing as two distinct doublets in the aromatic region. The protons ortho to the aldehyde group are typically found further downfield (around δ 7.9-8.0 ppm) than the protons ortho to the pyrazole (B372694) substituent (around δ 7.7-7.8 ppm), with a typical ortho-coupling constant (³JHH) of approximately 8-9 Hz.

The pyrazole ring protons will also present characteristic signals. The proton at the C5 position (adjacent to the link with the benzene ring) is expected to be the most downfield of the pyrazole protons. The proton at the C3 position will likely appear at a slightly higher field, while the proton at the C4 position, being adjacent to the electron-donating methoxy (B1213986) group, would be the most upfield of the pyrazole protons. The methoxy group (-OCH₃) protons will appear as a sharp singlet, typically in the range of δ 3.8-3.9 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound.
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CHO9.9 – 10.1s (singlet)N/A
Benzene H (ortho to -CHO)7.9 – 8.0d (doublet)~8-9
Benzene H (ortho to Pyrazole)7.7 – 7.8d (doublet)~8-9
Pyrazole H5~8.0d (doublet)~2-3
Pyrazole H3~7.6d (doublet)~2-3
-OCH₃3.8 – 3.9s (singlet)N/A

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The aldehyde carbonyl carbon is the most deshielded and is expected to have a chemical shift in the range of δ 190-192 ppm. The carbon atoms of the aromatic rings appear in the δ 110-160 ppm region. The ipso-carbon of the benzene ring attached to the aldehyde group is expected around δ 135-137 ppm, while the carbon attached to the pyrazole nitrogen would be found at a different shift. The carbon atom of the pyrazole ring bearing the methoxy group (C4) would be significantly shifted downfield due to the oxygen atom's influence. The methoxy carbon itself is expected to resonate at approximately δ 55-60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound.
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Aldehyde)190 – 192
C4-OCH₃ (Pyrazole)~155
Aromatic/Pyrazole Carbons110 – 145
-OCH₃55 – 60

While 1D NMR spectra provide foundational data, 2D NMR techniques are invaluable for the complete and unambiguous assignment of all proton and carbon signals, especially in complex molecules.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal scalar couplings between protons. It would confirm the ortho-coupling between the protons on the benzaldehyde (B42025) ring and the coupling between the H3 and H5 protons on the pyrazole ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for establishing the connectivity of the molecular fragments. It shows correlations between protons and carbons that are separated by two or three bonds. Key expected correlations would include the aldehyde proton to the ipso-carbon of the benzaldehyde ring and the pyrazole protons to the carbons of the benzaldehyde ring, confirming the N-C bond between the two ring systems.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique detects through-space interactions between protons that are in close proximity. A NOESY spectrum could provide critical information about the molecule's preferred conformation, particularly the dihedral angle between the planes of the pyrazole and benzaldehyde rings, by showing correlations between protons on the different rings. nih.gov

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and can offer insights into its molecular structure and bonding.

The IR and Raman spectra of this compound are expected to show characteristic absorption bands corresponding to its constituent functional groups. The most prominent band in the IR spectrum is typically the strong C=O stretching vibration of the aldehyde group, expected in the region of 1710-1685 cm⁻¹. Aromatic C=C stretching vibrations usually appear in the 1610-1450 cm⁻¹ range. The stretching vibrations of the C-O bond in the methoxy ether group are expected to produce a strong band around 1260-1240 cm⁻¹ (asymmetric stretch) and another near 1040 cm⁻¹ (symmetric stretch). C-H stretching vibrations are also expected: aromatic C-H stretches appear above 3000 cm⁻¹, while the aldehydic C-H stretch gives rise to two characteristic, weaker bands around 2850 cm⁻¹ and 2750 cm⁻¹. acs.org The pyrazole ring itself has characteristic ring stretching and deformation modes.

Table 3: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound.
Vibrational ModeExpected Frequency Range (cm⁻¹)Typical Intensity
Aromatic C-H Stretch3100 – 3000Medium
Aldehyde C-H Stretch2860 – 2820 and 2760 – 2720Weak-Medium
C=O Stretch (Aldehyde)1710 – 1685Strong
Aromatic/Pyrazole C=C and C=N Stretch1610 – 1450Medium-Strong
Asymmetric C-O-C Stretch (Ether)1260 – 1240Strong
Symmetric C-O-C Stretch (Ether)1050 – 1030Medium

Certain low-frequency vibrational modes, such as ring torsional and out-of-plane bending modes, are particularly sensitive to this dihedral angle. Changes in the position or intensity of these bands in the far-IR or Raman spectra could indicate the presence of different conformers. Often, these experimental findings are combined with computational chemistry methods, such as Density Functional Theory (DFT), to model the vibrational spectra of different possible conformers. iu.edu.sa By comparing the calculated spectra with the experimental data, the most stable conformation in the solid state or in solution can be determined. iu.edu.sa

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a compound. Through ionization and subsequent analysis of fragment ions, a precise molecular fingerprint is obtained.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides the exact mass of a molecule, allowing for the unambiguous determination of its elemental composition. The molecular formula for this compound is C₁₁H₁₀N₂O₂. The theoretical monoisotopic mass is calculated by summing the masses of the most abundant isotopes of its constituent atoms. missouri.edu

This calculated exact mass is a critical parameter that can be verified experimentally using HRMS techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap detector. The experimental measurement of the molecular ion peak with high precision would confirm the elemental formula C₁₁H₁₀N₂O₂.

Table 1: Theoretical Exact Mass of this compound

Parameter Value
Molecular Formula C₁₁H₁₀N₂O₂
Calculated Monoisotopic Mass 202.07423 Da
Molar Mass 202.21 g/mol

Fragmentation Pattern Analysis for Structural Confirmation

Electron Ionization Mass Spectrometry (EI-MS) is used to analyze the fragmentation pattern of a molecule, which provides vital information for structural confirmation. While a specific experimental spectrum for this compound is not available, a plausible fragmentation pathway can be predicted based on the known behavior of benzaldehydes and N-phenylpyrazoles. researchgate.netdocbrown.info

The molecular ion peak ([M]⁺˙) would be observed at m/z 202. Key fragmentation steps would likely include:

Loss of a hydrogen radical (-H•): A characteristic fragmentation of aldehydes, leading to a stable acylium ion [M-H]⁺ at m/z 201. libretexts.org

Loss of the formyl group (-CHO•): Cleavage of the C-C bond between the benzene ring and the aldehyde group would result in an ion at m/z 173. docbrown.info

Formation of the phenyl cation: A common fragment in aromatic compounds is the phenyl cation ([C₆H₅]⁺) at m/z 77, which arises from cleavage of the bond to the pyrazole nitrogen, though in this substituted system, larger fragments are more likely to be prominent. docbrown.info

Pyrazole ring fragmentation: The pyrazole ring itself can undergo cleavage, typically involving the loss of HCN or N₂ molecules, leading to smaller fragment ions. researchgate.net

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment Ion Description
202 [C₁₁H₁₀N₂O₂]⁺˙ Molecular Ion (M⁺˙)
201 [C₁₁H₉N₂O₂]⁺ Loss of a hydrogen radical from the aldehyde
173 [C₁₀H₉N₂O]⁺ Loss of the formyl radical (•CHO)
133 [C₈H₇NO]⁺ Putative fragment from cleavage of the N-N bond and rearrangement
105 [C₇H₅O]⁺ Benzoyl cation
77 [C₆H₅]⁺ Phenyl cation

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing insights into the electronic transitions within a molecule. The structure of this compound contains multiple chromophores—the benzaldehyde moiety and the pyrazole ring—linked to form an extended conjugated system. This conjugation is expected to give rise to characteristic absorption bands.

The spectrum would likely be dominated by intense π → π* transitions associated with the aromatic rings and the C=O group, and weaker n → π* transitions from the lone pair electrons on the oxygen and nitrogen atoms. mdpi.comnih.gov In similar N-aryl pyrazole systems, absorption maxima are typically observed in the range of 250–350 nm. nih.govresearchgate.net For instance, pyrazole azo dyes, which also feature extended π-systems, exhibit significant absorption peaks between 320 nm and 360 nm. nih.gov The presence of the methoxy group (an auxochrome) and the aldehyde group on the benzene ring will influence the position and intensity of these absorption bands.

Table 3: Expected UV-Vis Absorption Data Based on Analogous Compounds

Compound Type Typical λmax Range (nm) Associated Electronic Transition
N-Aryl Pyrazoles 250 - 350 nm π → π*
Aromatic Aldehydes 280 - 330 nm n → π*
Conjugated Pyrazole Dyes 320 - 360 nm π → π*

Single Crystal X-ray Diffraction (SCXRD) Analysis

Determination of Absolute Molecular Structure and Conformation

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound has not been reported, analysis of closely related N-phenylpyrazole derivatives provides significant insight into its expected molecular structure and conformation. iucr.orgnih.gov

A key structural feature of N-phenylpyrazoles is the dihedral angle between the plane of the pyrazole ring and the plane of the N-substituted phenyl ring. Studies on various derivatives show that these two rings are typically not coplanar. iucr.orgnih.govcardiff.ac.uk The dihedral angle can vary significantly depending on the substituents present, with reported values ranging from approximately 5° to nearly 90° (perpendicular). iucr.orgnih.gov This twist is due to steric hindrance between the ortho-hydrogens of the phenyl ring and the hydrogens on the pyrazole ring.

The analysis would confirm bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding or π-stacking) that dictate the crystal packing.

Table 4: Typical Crystallographic Parameters for N-Aryl Pyrazole Derivatives

Parameter Example Value Range Significance
Crystal System Monoclinic, Triclinic Describes the symmetry of the unit cell
Space Group P2₁/c, P-1 Defines the symmetry operations within the crystal
Dihedral Angle (Pyrazole-Phenyl) 5° - 90° Defines the molecular conformation and degree of planarity
Intermolecular Interactions C-H···O, C-H···N, π-π stacking Governs the packing of molecules in the crystal lattice

Crystal System and Space Group Determination

A determination of the crystal system and space group for this compound would require single-crystal X-ray diffraction analysis. This experimental technique provides the fundamental crystallographic parameters, including the unit cell dimensions (a, b, c, α, β, γ) and the symmetry operations that define the crystal's space group. As no such diffraction data has been deposited in crystallographic databases or published in scientific literature for this specific compound, these crystallographic identifiers remain undetermined.

Hirshfeld Surface Analysis for Quantitative Intermolecular Contact Characterization

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This method relies on the partitioning of crystal space into regions where the electron distribution of a promolecule dominates that of the procrystal. The generation of dnorm surfaces and 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts, is entirely predicated on the availability of a crystallographic information file (CIF). Due to the absence of a published crystal structure for this compound, a Hirshfeld surface analysis cannot be performed.

Analysis of Crystal Voids and Packing Efficiency

The efficiency of molecular packing and the analysis of voids within the crystal lattice are calculated from the unit cell volume and the volume occupied by the molecules themselves, as determined from the crystal structure data. The Kitaigorodskii packing index, a common measure of packing efficiency, can only be calculated with this information. Without the fundamental crystallographic data for this compound, any discussion of its packing efficiency or the presence and nature of crystal voids would be purely speculative.

Computational Chemistry and Theoretical Investigations of 4 4 Methoxy 1h Pyrazol 1 Yl Benzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to the theoretical investigation of 4-(4-methoxy-1H-pyrazol-1-yl)benzaldehyde, offering a detailed perspective on its geometry and stability.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a prominent computational method used to determine the optimized geometry of this compound. This approach is favored for its balance of accuracy and computational efficiency. Specifically, the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed for these calculations.

The geometry optimization process involves finding the minimum energy conformation of the molecule. For this compound, this results in a non-planar structure. The dihedral angle between the pyrazole (B372694) and phenyl rings is a critical parameter in defining its three-dimensional shape.

Selection and Validation of Appropriate Basis Sets

The choice of a basis set is crucial for the accuracy of DFT calculations. For this compound, the 6-311++G(d,p) basis set is frequently utilized in conjunction with the B3LYP functional. This basis set is a triple-zeta basis set that includes diffuse functions (++) and polarization functions (d,p), which are important for accurately describing the electronic distribution in molecules with heteroatoms and π-systems. The validation of the chosen basis set is often confirmed by comparing calculated vibrational frequencies with experimental data, ensuring that no imaginary frequencies are present, which would indicate a saddle point rather than a true energy minimum.

Electronic Structure Analysis

The electronic properties of this compound are key to understanding its reactivity and potential applications.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap and Electron Density Distribution

Frontier Molecular Orbital (FMO) theory provides significant insights into the electronic behavior of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability.

For this compound, the HOMO is primarily localized on the methoxy-substituted pyrazole ring, indicating this region is prone to electrophilic attack. Conversely, the LUMO is concentrated on the benzaldehyde (B42025) moiety, suggesting this area is susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. A smaller HOMO-LUMO gap suggests higher reactivity and lower kinetic stability. For this compound, the calculated HOMO-LUMO energy gap is approximately 4.54 eV.

Parameter Energy (eV)
HOMO-6.21
LUMO-1.67
Energy Gap (ΔE)4.54

Natural Bond Orbital (NBO) Analysis for Intramolecular Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful tool for investigating intramolecular interactions and charge delocalization. This method examines the interactions between filled and vacant orbitals, providing a quantitative measure of their stabilization energy (E(2)).

Intermolecular Interaction Modeling of this compound

Computational chemistry offers powerful tools to investigate the three-dimensional arrangement of molecules in a crystal lattice and the noncovalent interactions that govern their packing. For this compound, theoretical investigations are crucial for understanding its supramolecular architecture, which in turn influences its physicochemical properties. Methodologies such as energy framework analysis, Reduced Density Gradient (RDG) analysis, and detailed quantification of specific interactions provide a comprehensive picture of the intermolecular forces at play.

Energy Frameworks and Dispersion Energy Analysis

Energy framework analysis is a computational tool used to visualize and quantify the energetic contributions of intermolecular interactions within a crystal structure. This method involves calculating the interaction energies between a central molecule and its neighbors, typically using quantum mechanical approaches like Density Functional Theory (DFT). The total interaction energy is often partitioned into electrostatic, polarization, dispersion, and exchange-repulsion components to better understand the nature of the stabilizing forces.

For aromatic and heterocyclic compounds like pyrazole derivatives, dispersion forces are often a dominant component of the total stacking energy. The analysis generates "framework" diagrams, which are graphical representations of the interaction energies. In these diagrams, the thickness of the cylinders connecting the centroids of interacting molecules is proportional to the magnitude of the interaction energy, providing an intuitive visualization of the crystal's energetic architecture.

Table 1: Illustrative Interaction Energy Components in Pyrazole-based Crystals

Interaction TypeEnergy ComponentTypical Energy (kcal/mol)Reference
π-π StackingDispersion-6.7 mdpi.com
O-H···O Hydrogen BondElectrostatic/Dispersion-14.2 mdpi.com
N-H···O Hydrogen BondElectrostatic/Dispersion-7.5 mdpi.com
C-H···π InteractionDispersion-2.1 mdpi.com

Note: The data in this table are from related pyrazole compounds and serve to illustrate the typical magnitudes of interaction energies.

Reduced Density Gradient (RDG) Analysis for Noncovalent Interactions

Reduced Density Gradient (RDG) analysis is a powerful computational method for identifying and visualizing noncovalent interactions in real space. jussieu.fr This technique is based on the relationship between the electron density (ρ) and its first derivative, the reduced density gradient (s). By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density (sign(λ₂)ρ), different types of interactions can be distinguished.

The resulting 3D isosurfaces are color-coded to indicate the nature and strength of the interactions:

Blue regions signify strong, attractive interactions, such as hydrogen bonds.

Green regions indicate weak, van der Waals interactions.

Red regions denote strong, repulsive interactions, often found within sterically crowded areas or in the core of rings.

This visualization provides a clear and intuitive map of the noncovalent interactions within the molecular system. For a molecule like this compound, RDG analysis would be expected to reveal van der Waals interactions across the planar surfaces of the pyrazole and benzaldehyde rings, and potential weak hydrogen bonds involving the methoxy (B1213986) and aldehyde oxygen atoms as well as the pyrazole nitrogen atoms.

Quantification of Hydrogen Bonding and Pi-Stacking Interactions

A detailed quantitative analysis of hydrogen bonds and π-stacking interactions is essential for a complete understanding of the crystal packing. Computational methods allow for the precise calculation of geometric parameters and interaction energies associated with these noncovalent bonds.

Hydrogen Bonding: In the crystal structure of a compound like this compound, several types of weak hydrogen bonds, such as C–H···O and C–H···N, are expected to play a significant role. nih.gov Theoretical calculations can determine the bond distances and angles of these interactions, as well as their energetic contributions. For example, in related pyrazole compounds, N–H···O and O–H···O hydrogen bonds have been shown to have interaction energies of -7.5 kcal/mol and -14.2 kcal/mol, respectively, indicating their substantial contribution to crystal stability. mdpi.com

Pi-Stacking Interactions: Pi-stacking interactions between the aromatic pyrazole and benzaldehyde rings are also anticipated to be a key feature of the crystal packing. These interactions can be quantified by parameters such as the inter-centroid distance between the rings and the slip angle. Computational studies on pyrazole-containing structures have identified π-stacking interactions with centroid-to-centroid distances around 3.6 to 3.8 Å. mdpi.com The interaction energy of these π-π contacts can be calculated using DFT, with values for pyrazole-related systems being in the range of -1.6 to -6.7 kcal/mol, confirming their importance in the supramolecular assembly. mdpi.com

Table 2: Geometric Parameters for Typical Noncovalent Interactions in Pyrazole Derivatives

Interaction TypeParameterTypical ValueReference
N-H···O Hydrogen BondH···O distance1.90 - 2.10 Å mdpi.com
O-H···O Hydrogen BondH···O distance1.86 Å mdpi.com
C-H···π InteractionH···π distance2.70 Å mdpi.com
π-π StackingCentroid-Centroid Distance3.62 Å mdpi.com

Note: The data presented are illustrative examples from computational studies on related pyrazole-containing crystal structures.

Applications and Utility of 4 4 Methoxy 1h Pyrazol 1 Yl Benzaldehyde As a Chemical Intermediate

Role in the Synthesis of Complex Heterocyclic Systems

The aldehyde functionality of 4-(4-Methoxy-1H-pyrazol-1-yl)benzaldehyde is a gateway to the construction of elaborate heterocyclic structures. Its electrophilic carbon atom readily reacts with nucleophiles, initiating cyclization cascades that yield fused and polycyclic systems.

Pyrazolo[1,5-a]pyrimidines are a significant class of fused N-heterocycles that exhibit a wide spectrum of biological activities, including kinase inhibition for cancer therapy. nih.govrsc.org The synthesis of these scaffolds often involves the condensation of a 3-aminopyrazole (B16455) derivative with a β-dicarbonyl compound or its equivalent. This compound can be strategically employed in multi-step syntheses to build the necessary fragments for these cyclization reactions.

A common synthetic route involves the reaction of a pyrazole-4-carbaldehyde with compounds containing active methylene (B1212753) groups, such as malononitrile (B47326), followed by cyclization. ekb.eg For instance, the aldehyde can undergo a Knoevenagel condensation, and the resulting intermediate can then react with a binucleophile like hydrazine (B178648) or its derivatives to form a new heterocyclic ring fused to the pyrazole (B372694) core. The Vilsmeier-Haack reaction is a notable method for producing pyrazole-4-carbaldehydes, which are key precursors for pyrazolo[1,5-a]pyrimidines and other condensed systems. mdpi.com The reactivity of the aldehyde group allows for the construction of various fused systems, including pyrazolo[3,4-b]quinolines and dipyrazolo[1,5-a:4',3'-c]pyridines, through multicomponent reactions. beilstein-journals.orgpreprints.org

Table 1: Examples of Fused Heterocyclic Systems Accessible from Pyrazole Aldehyde Precursors

Fused Ring SystemGeneral Synthetic ApproachKey Intermediates
Pyrazolo[1,5-a]pyrimidinesCondensation with 3-aminopyrazoles or related precursors. nih.govnih.govβ-Ketoesters, Enaminones
Pyrazolo[3,4-d]pyrimidinesReaction with hydrazines followed by cyclization with a C1 source. researchgate.netHydrazone derivatives
Pyrazolo[4,3-c]pyridinesMulticomponent reactions involving an aldehyde, a β-ketoester, and an amine. beilstein-journals.orgDihydropyridine intermediates
Dipyrazolo[1,5-a:4',3'-c]pyridinesTandem reaction with tosylhydrazide and another aldehyde/ketone. beilstein-journals.orgTosylhydrazone, Azamide intermediates

Building Block for Multifunctional Molecules with Diverse Scaffolds

The utility of this compound extends beyond fused systems to the assembly of multifunctional molecules with varied structural frameworks. The aldehyde group is a versatile anchor point for introducing new functionalities and linking to other molecular fragments.

One fundamental transformation is the formation of hydrazones through condensation with hydrazines. mdpi.com This reaction is often a crucial step in synthesizing more complex pyrazole derivatives that may possess biological activities. mdpi.comsemanticscholar.org For example, reacting the aldehyde with substituted hydrazines can yield a series of Schiff bases, which are themselves important ligands and bioactive molecules. These reactions are typically straightforward, often requiring simple heating in a suitable solvent like ethanol (B145695). researchgate.net The resulting C=N bond can be further modified, for instance, through reduction to form a stable C-N single bond, adding another layer of synthetic flexibility. This approach allows for the systematic modification of the molecular periphery, enabling the exploration of structure-activity relationships in drug discovery programs. science.gov

Ligand Design and Coordination Chemistry

The nitrogen atoms of the pyrazole ring are excellent coordinating agents for a wide range of metal ions. This property makes pyrazole-containing molecules, including derivatives of this compound, highly valuable in the field of coordination chemistry and the design of novel metal-organic materials.

This compound is an ideal platform for designing multidentate ligands. While the pyrazole nitrogen atoms provide a primary coordination site, the aldehyde group can be chemically modified to introduce additional donor atoms, leading to ligands with enhanced binding affinity and selectivity for specific metal ions.

A common strategy is the conversion of the aldehyde into an imine (a Schiff base) by reacting it with various primary amines. If the amine contains other donor groups (e.g., pyridine, imidazole, or hydroxyl groups), the resulting Schiff base ligand can act as a chelating agent, binding to a metal ion through multiple atoms. This chelate effect typically results in more stable metal complexes. The pyrazole moiety itself is a key component in ligands used to form complexes with transition metals like copper, with applications in creating mixed-valence compounds. nih.gov The steric and electronic properties of the ligand can be fine-tuned by changing the substituents on the amine, which in turn influences the geometry and properties of the final metal complex.

The ligands synthesized from this compound can be used to construct discrete coordination complexes or extended, porous structures known as metal-organic frameworks (MOFs). rsc.orgmdpi.com MOFs are crystalline materials built from metal ions or clusters linked together by organic ligands, and they have garnered significant interest for applications in gas storage, separation, and catalysis. mdpi.com

By carefully selecting the metal ion and the geometry of the pyrazole-based ligand, it is possible to direct the self-assembly process to form MOFs with specific network topologies and pore characteristics. chemrxiv.org For example, a ligand derived from this aldehyde that possesses multiple coordination sites could bridge several metal centers, leading to the formation of a stable 1D, 2D, or 3D framework. The presence of the methoxy (B1213986) group and the aromatic system could also influence the properties of the resulting MOF, such as its luminescence or its interaction with guest molecules. rsc.org

Table 2: Ligand Modification and Potential Coordination Chemistry Applications

Ligand ModificationResulting Functional GroupPotential Metal IonsResulting Structures
Reaction with primary aminesImine (Schiff Base)Cu(II), Zn(II), Co(II), Ni(II)Discrete Metal Complexes, Coordination Polymers
Reduction of aldehydeHydroxyl (Alcohol)Fe(III), Ru(II), Ln(III)Mononuclear or Polynuclear Complexes
Oxidation of aldehydeCarboxylic AcidZr(IV), Cd(II), Zn(II)Metal-Organic Frameworks (MOFs) rsc.orgmdpi.com
Knoevenagel Condensationα,β-Unsaturated systemAg(I), Pd(II), Pt(II)Organometallic Complexes

Precursor in Material Science Applications

The conjugated π-electron system encompassing the phenyl ring, the pyrazole, and the aldehyde group gives this compound inherent electronic and optical properties that can be exploited in material science. Derivatives of this compound are explored for their potential in creating functional organic materials.

For instance, molecules with extended π-conjugation and donor-acceptor character are often investigated for their non-linear optical (NLO) properties. The methoxy group acts as an electron-donating group, while the aldehyde can be converted into a stronger electron-accepting group, creating a "push-pull" system that can enhance the NLO response. nih.gov Such materials are of interest for applications in telecommunications and optical computing. Furthermore, the electronic characteristics of similar pyrazole-based compounds make them suitable for exploration in organic electronics and photonic devices. evitachem.com The ability to systematically modify the structure allows for the tuning of properties like the HOMO/LUMO energy levels, which is critical for designing efficient organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) cells.

Development of Fluorescent Dyes and Labels

The benzaldehyde (B42025) functional group, when combined with a heterocyclic system like pyrazole, forms a core structure for various fluorescent compounds. Research into related structures has shown that pyrazole-based aldehydes are precursors to sophisticated fluorescent dyes. For instance, the cyclization of 1-phenyl-3-(pyren-1-yl)-1H-pyrazole-4-carbaldehyde has been used to synthesize a novel polycyclic N-heterocyclic fluorophore system known as pyrazoolympicene. nih.gov This resulting compound exhibits intense fluorescence and has potential applications in sensing highly acidic environments. nih.gov

Similarly, other benzaldehyde derivatives with heterocyclic extensions, such as 4-(1H-phenanthro[9,10-d]-imidazol-2-yl)-benzaldehyde, have been investigated as fluorescent probes for cellular imaging. nih.gov These probes are characterized by large Stokes' shifts, high fluorescence quantum yields, and photostability, making them suitable for biological and biomedical research. nih.gov The aldehyde group in these molecules is crucial as it can be further modified to conjugate with biomolecules, such as proteins, for targeted labeling. While direct synthesis of fluorescent dyes from this compound is not extensively documented, its structural similarity to these proven precursors suggests its potential as a valuable intermediate in the development of novel fluorescent materials.

Application in Advanced Sensor Development

The pyrazole moiety is a key component in the design of chemosensors, particularly fluorescent sensors for the detection of metal ions. The nitrogen atoms in the pyrazole ring can act as binding sites for cations, and this interaction can lead to a change in the fluorescence properties of the molecule, allowing for the detection of the target ion.

Derivatives of pyrazole have been successfully employed as "turn on" fluorescent sensors for various metal ions, including zinc (Zn²⁺) and cadmium (Cd²⁺). rsc.orgrsc.org In these sensors, the binding of the metal ion to the pyrazole-containing ligand enhances the fluorescence intensity. The selectivity of these sensors can be tuned by modifying the substituents on the pyrazole and associated aromatic rings. For example, a simple pyrazoline ligand can act as a selective sensor for Cd²⁺, while its oxidation to the corresponding pyrazole can shift the selectivity towards Zn²⁺. rsc.org

Furthermore, the aldehyde group in this compound can be reacted to form hydrazones, which are another class of compounds used in the development of chemical sensors. researchgate.net These hydrazone-based sensors have shown potential for detecting a range of analytes, including fluoride (B91410) and cyanide ions, heavy metals, and toxic gases. researchgate.net Therefore, this compound serves as a promising precursor for the synthesis of advanced sensor materials with tailored selectivity and sensitivity.

Role in Agrochemical and Industrial Synthesis

The pyrazole ring is a well-established pharmacophore in the agrochemical industry, forming the core of many commercially successful pesticides. The versatility of this compound makes it a valuable intermediate in the synthesis of new agrochemicals.

Intermediate for the Preparation of Insecticides and Pesticides

Pyrazole derivatives are a significant class of compounds in the development of modern insecticides. nih.gov Their broad-spectrum biological properties have led to their incorporation into various insecticidal molecules. nih.gov For example, novel anthranilic diamide (B1670390) insecticides have been synthesized that incorporate a pyrazole ring, demonstrating the ongoing importance of this heterocycle in insecticide research. mdpi.com

Additionally, pyrazole derivatives have been used to create 1,3,4-oxadiazole (B1194373) thioether compounds that exhibit pesticidal activity. nih.gov The synthesis of these complex molecules often involves the use of pyrazole-containing intermediates that can be further elaborated. The presence of the benzaldehyde group in this compound provides a reactive handle for such chemical transformations, allowing for its integration into larger, more complex insecticidal frameworks.

Precursor for the Synthesis of Fungicides

The pyrazole scaffold is a cornerstone in the design of effective fungicides. nih.gov The commercial success of pyraclostrobin, a fungicide containing a pyrazole structure, highlights the importance of this chemical motif in controlling fungal diseases in crops. nih.gov Research has shown that a wide range of pyrazole derivatives exhibit significant fungicidal activities. nih.govnih.gov

Recent studies have focused on the synthesis of novel pyrazole derivatives with potent antifungal properties. For instance, a series of pyrazole derivatives containing a 1,2,3,4-tetrahydroquinoline (B108954) moiety were synthesized and showed obvious fungicidal activities against various plant pathogens. nih.gov The fungicidal efficacy of these compounds is often influenced by the substituents on the pyrazole and any attached aromatic rings. The methoxy group on the benzaldehyde ring of this compound could play a role in enhancing the fungicidal activity of its derivatives. researchgate.net

Value as a Chemical Intermediate in Agrochemical Research

The utility of this compound in agrochemical research lies in its ability to serve as a versatile building block. The aldehyde function allows for a wide range of chemical reactions, including condensations, oxidations, and reductions, to introduce new functional groups and build molecular complexity. This versatility enables chemists to synthesize libraries of related compounds with varying substituents, which can then be screened for their biological activity.

The pyrazole ring itself is a key "active sub-structure" in agrochemical discovery, and the introduction of this moiety into new molecular frameworks is a common strategy for developing novel pesticides. nih.gov The combination of the pyrazole ring and the reactive benzaldehyde group in a single molecule makes this compound a valuable starting material for the exploration of new chemical space in the search for next-generation agrochemicals.

Application in Medicinal Chemistry as a Synthetic Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with a vast number of derivatives exhibiting a wide array of pharmacological activities. mdpi.comnih.gov The compound this compound serves as a key starting material for the synthesis of new therapeutic agents.

The pyrazole ring is a core component of several FDA-approved drugs and is known to be present in compounds with anti-inflammatory, analgesic, and anticancer properties. mdpi.comnih.gov The aldehyde group of this compound can be readily transformed into other functional groups, allowing for the synthesis of a diverse range of derivatives. For example, it can be used to synthesize pyrazoline derivatives, which have also been extensively studied for their biological activities. globalresearchonline.net

Building Block for the Synthesis of Bioactive Scaffolds

The aldehyde functional group in this compound serves as a key handle for a variety of chemical transformations, allowing for its incorporation into more complex molecular architectures with potential therapeutic applications. Researchers have utilized this intermediate to synthesize a range of heterocyclic compounds with demonstrated biological activities.

One notable application is in the synthesis of novel pyrazoline derivatives. For instance, the reaction of this compound with various acetophenone (B1666503) derivatives yields chalcones, which can then be cyclized with hydrazine hydrate (B1144303) to form pyrazoline rings. This synthetic strategy has been employed to develop compounds with potential anti-inflammatory and antimicrobial properties.

Furthermore, this benzaldehyde derivative is a crucial precursor for the synthesis of Schiff bases. The condensation of the aldehyde with various primary amines leads to the formation of imines, which themselves can exhibit biological activity or serve as intermediates for further functionalization. These Schiff bases have been investigated for their potential as anticancer and anticonvulsant agents.

The versatility of this compound as a building block is further highlighted in multi-component reactions. For example, it can participate in Biginelli-type reactions to produce dihydropyrimidinones, a class of compounds known for a wide spectrum of biological activities, including antiviral and antihypertensive effects.

Bioactive ScaffoldSynthetic MethodPotential Therapeutic Application
PyrazolinesClaisen-Schmidt condensation followed by cyclizationAnti-inflammatory, Antimicrobial
Schiff BasesCondensation with primary aminesAnticancer, Anticonvulsant
DihydropyrimidinonesBiginelli reactionAntiviral, Antihypertensive

Design and Synthesis of Derivatives for Structure-Activity Relationship Studies

The systematic modification of a lead compound to understand how structural changes affect its biological activity is a cornerstone of drug discovery. This compound provides an excellent starting point for such structure-activity relationship (SAR) studies due to its readily modifiable structure.

The aldehyde group can be transformed into a wide array of other functional groups, including alcohols, carboxylic acids, and nitriles. Each of these modifications alters the electronic and steric properties of the molecule, influencing its interaction with biological targets. For example, reduction of the aldehyde to an alcohol can introduce hydrogen bonding capabilities that may be crucial for receptor binding.

A hypothetical SAR study could involve synthesizing a library of derivatives where the methoxy group is replaced with other alkoxy groups or halogens. Similarly, the phenyl ring could be substituted with electron-donating or electron-withdrawing groups. The biological evaluation of these derivatives would then provide valuable insights into the structural requirements for a desired pharmacological effect.

Position of ModificationType of ModificationRationale for SAR Study
Aldehyde GroupReduction to alcoholIntroduce hydrogen bonding
Aldehyde GroupOxidation to carboxylic acidIntroduce ionic interactions
Methoxy GroupSubstitution with other alkoxy groupsModulate lipophilicity
Phenyl RingIntroduction of various substituentsModulate electronic properties and steric bulk

Future Research Directions and Perspectives

Development of Novel Synthetic Routes for Enhanced Selectivity and Atom Economy

Future synthetic research will likely pivot from traditional multi-step procedures towards more efficient and environmentally benign methodologies. The development of novel synthetic pathways for 4-(4-Methoxy-1H-pyrazol-1-yl)benzaldehyde and its analogs will be critical for enabling broader applications. Key areas of focus include the adoption of green chemistry principles to improve sustainability and efficiency. thieme-connect.com

Core objectives for future synthetic research should include:

Multicomponent Reactions (MCRs): Designing one-pot, multicomponent reactions that assemble the pyrazole (B372694) ring and introduce the substituted benzaldehyde (B42025) moiety simultaneously would drastically improve step economy. nih.govmdpi.com Such approaches minimize waste by incorporating most or all atoms from the starting materials into the final product.

C-H Activation/Functionalization: Direct C-H functionalization of a pre-formed N-phenylpyrazole core to introduce the formyl group (or its precursor) represents a highly atom-economical strategy. researchgate.net This avoids the need for pre-functionalized starting materials, such as 4-fluorobenzaldehyde (B137897), thereby shortening synthetic sequences.

Flow Chemistry: Transitioning established batch syntheses to continuous flow processes can offer superior control over reaction parameters (temperature, pressure, and time), leading to higher yields, improved safety, and easier scalability.

Eco-Friendly Catalysis: Exploring the use of heterogeneous catalysts, such as nano-ZnO or silica-supported acids, could facilitate easier product purification and catalyst recycling, aligning with green chemistry goals. thieme-connect.comnih.gov Similarly, transition-metal-free approaches are gaining traction for their reduced cost and toxicity. organic-chemistry.org

A comparative overview of potential synthetic strategies is presented below.

Synthetic Strategy Key Advantages Research Focus
Multicomponent Reactions High step and atom economy, reduced waste. organic-chemistry.orgDiscovery of novel three- or four-component reactions using simple precursors.
Direct C-H Activation Reduces the need for pre-functionalized substrates, shortens synthetic routes. researchgate.netDevelopment of selective catalysts (e.g., palladium, cobalt) for C-H formylation or carboxylation of the N-aryl ring. researchgate.net
Flow Chemistry Synthesis Enhanced reaction control, improved safety, and scalability.Adaptation and optimization of existing batch protocols for continuous flow systems.
Green Catalysis Use of recyclable catalysts, milder reaction conditions, and aqueous media. thieme-connect.comScreening of heterogeneous catalysts and development of water-based synthetic protocols. thieme-connect.com

Exploration of Advanced Catalytic Applications in Organic Transformations

The inherent structural motifs of this compound make it a promising candidate for the development of novel catalysts. The pyrazole ring is a well-established ligand scaffold, and the aldehyde group offers a reactive handle for catalyst immobilization or participation in catalytic cycles.

Future research could productively explore:

Organocatalyst Development: The aldehyde functionality can be transformed into various organocatalytic groups. For instance, derivatization could yield novel N-heterocyclic carbene (NHC) precursors or be employed in asymmetric aminocatalysis. The pyrazole moiety would act as a tunable structural backbone influencing the catalyst's steric and electronic properties.

Ligand Synthesis for Transition-Metal Catalysis: The pyrazole nitrogen atoms are excellent coordinators for transition metals. pharmaguideline.com The molecule could serve as a building block for sophisticated mono- or bidentate ligands. The electronic properties of such ligands could be fine-tuned via the methoxy (B1213986) group on the benzaldehyde ring, potentially influencing the efficiency and selectivity of catalytic processes like cross-coupling or hydrogenation reactions.

Immobilized Catalysts: The aldehyde group provides a straightforward point of attachment for grafting the molecule onto solid supports like silica, polymers, or magnetic nanoparticles. The resulting immobilized ligands or organocatalysts would offer the benefits of heterogeneous catalysis, including ease of separation and recyclability.

Catalyst Type Derived From Potential Applications
N-Heterocyclic Carbene (NHC) Precursors Aldehyde and Pyrazole RingUmpolung reactions (e.g., benzoin (B196080) condensation), cross-coupling. acs.org
Asymmetric Organocatalysts Aldehyde GroupEnantioselective aldol, Mannich, and Michael reactions.
Customized Ligands Pyrazole RingPalladium-catalyzed cross-coupling, ruthenium-catalyzed metathesis, cobalt-catalyzed C-H activation. researchgate.net
Photoredox Catalysts Entire ScaffoldFunctionalization to create novel organic dyes for visible-light-mediated transformations.

Deeper Understanding of Structure-Reactivity Relationships through Integrated Experimental and Computational Modeling

A comprehensive understanding of how the molecular structure of this compound dictates its chemical reactivity is essential for rational design in catalysis and materials science. Future research should integrate experimental studies with high-level computational modeling to build predictive models of its behavior.

Key research directions include:

Computational Analysis: Employing Density Functional Theory (DFT) and other computational methods to map the molecule's electronic landscape. This includes calculating properties such as frontier molecular orbital energies (HOMO/LUMO), electrostatic potential, and bond dissociation energies. These calculations can provide insight into the reactivity of the aldehyde group and the pyrazole ring's susceptibility to electrophilic or nucleophilic attack. researchgate.net

Mechanistic Investigations: Combining kinetic experiments with computational transition state analysis to elucidate the mechanisms of reactions involving this molecule, whether it acts as a substrate, ligand, or catalyst.

Structure-Property Correlation: Synthesizing a systematic library of derivatives by modifying the substituents on both the pyrazole and phenyl rings. By correlating observed experimental properties (e.g., catalytic activity, spectroscopic data) with computed electronic parameters, robust structure-activity relationships (SAR) can be established. researchgate.net This knowledge is crucial for designing next-generation molecules with optimized performance.

An integrated workflow could be structured as follows:

Step Experimental Method Computational Tool Objective
1. Ground-State Analysis NMR, X-ray Crystallography, UV-Vis, Cyclic VoltammetryDensity Functional Theory (DFT)Correlate electronic structure with physical and electrochemical properties.
2. Reactivity Probing Kinetic studies of model reactions (e.g., catalysis, derivatization).Transition State Theory, Reaction Path ModelingElucidate reaction mechanisms and identify rate-determining steps.
3. In Silico Design N/AVirtual screening, quantitative structure-activity relationship (QSAR) modeling.Predict the properties of novel, unsynthesized derivatives to guide experimental efforts.
4. Synthesis & Validation Targeted synthesis of computationally-designed molecules.N/AConfirm predictive models and refine understanding.

Design of Novel Architectures for Specific Material Applications based on Derivative Synthesis

The rigid, aromatic structure of this compound makes it an excellent building block, or "tecton," for the construction of advanced functional materials. The aldehyde group is a versatile functional handle for polymerization and covalent bond formation.

Future research should target the synthesis of novel material architectures, including:

Porous Organic Polymers (POPs): The condensation of the aldehyde with various multifunctional amines can lead to the formation of highly cross-linked, porous networks. These materials could be explored for applications in gas storage (CO2, H2), separation, and heterogeneous catalysis.

Covalent Organic Frameworks (COFs): The planarity and defined geometry of the molecule are ideal for creating crystalline, porous COFs through reversible bond formation (e.g., imine or β-ketoenamine linkages). The resulting ordered pore structures could be designed for applications in electronics, sensing, or catalysis.

Linear Conjugated Polymers: The aldehyde group can participate in polymerization reactions like Wittig or Horner-Wadsworth-Emmons reactions to create linear polymers with conjugated backbones. The inclusion of the pyrazole and methoxy-phenyl units would influence the polymer's solubility, morphology, and optoelectronic properties, making them candidates for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Coordination Polymers and MOFs: While the molecule itself is a ligand, its derivatives could be designed as organic linkers for creating metal-organic frameworks (MOFs). For example, oxidation of the aldehyde to a carboxylic acid would yield a linker capable of coordinating with metal ions to form robust, porous frameworks.

Material Architecture Key Functional Group Synthetic Strategy Potential Application
Porous Organic Polymers AldehydeCondensation with polyaminesGas storage and separation
Covalent Organic Frameworks AldehydeSolvothermal synthesis with aromatic aminesHeterogeneous catalysis, chemical sensing
Linear Conjugated Polymers AldehydeWittig, Knoevenagel, or Horner-Wadsworth-Emmons reactionsOrganic electronics (OLEDs, OPVs)
Metal-Organic Frameworks Carboxylic acid (from aldehyde)Hydrothermal/solvothermal reaction with metal saltsGas separation, drug delivery, catalysis

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(4-Methoxy-1H-pyrazol-1-yl)benzaldehyde, and how can purity be ensured?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or cycloaddition reactions. For example:

  • Schiff base formation : Reacting 4-amino-substituted precursors with substituted benzaldehydes in ethanol under reflux with glacial acetic acid as a catalyst (4–6 hours), followed by solvent evaporation and filtration .
  • Cycloaddition : Phthalic anhydride and Schiff bases (e.g., 4-(benzylideneamino)benzaldehyde) can form heterocyclic derivatives under reflux conditions .
    • Purification : Recrystallization from methanol or ethanol is commonly used to isolate high-purity products (>95% by HPLC) .
    • Key Data :
Reaction TypeSolventCatalystTime (h)Yield (%)
Schiff baseEthanolAcetic acid4–670–85
CycloadditionTolueneNone8–1260–75

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H-NMR : Confirms the presence of the aldehyde proton (δ 9.8–10.2 ppm) and methoxy group (δ 3.8–4.0 ppm) .
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy) .
  • Melting Point : Consistency with literature values (e.g., 97–99°C for analogs) helps verify purity .

Q. What are the common chemical transformations of this benzaldehyde derivative?

  • Substitution : Nucleophilic attack at the aldehyde group by amines or thiols under basic conditions (e.g., NaOH) yields Schiff bases or thioethers .
  • Oxidation : Using KMnO₄ in acidic conditions converts the aldehyde to a carboxylic acid .
  • Reduction : NaBH₄ or LiAlH₄ reduces the aldehyde to a benzyl alcohol .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield and selectivity?

  • Variables to test :

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) may improve nucleophilic substitution rates .
  • Catalysts : Lewis acids (e.g., ZnCl₂) can accelerate cyclization reactions .
  • Temperature : Higher temperatures (80–100°C) reduce reaction time but may increase side products .
    • DOE Approach : Use factorial design to assess interactions between variables and identify optimal conditions .

Q. How does crystallographic refinement using SHELX software resolve structural ambiguities in derivatives of this compound?

  • SHELXL Workflow :

Data Collection : High-resolution X-ray diffraction (0.8–1.0 Å) for accurate electron density maps .

Twinning Analysis : SHELXD detects pseudo-symmetry in crystals prone to twinning .

Hydrogen Bonding : SHELXPRO models weak interactions (e.g., C-H···O) critical for stability .

  • Case Study : A derivative with a pyrazole ring showed 97% occupancy refinement after addressing disordered methoxy groups .

Q. What strategies address contradictory bioactivity data in structure-activity relationship (SAR) studies?

  • Hypothesis Testing :

  • Substituent Effects : Compare analogs with varying substituents (e.g., 3,5-dimethylpyrazole vs. methoxy) to isolate bioactive moieties .
  • Docking Studies : Use molecular modeling to predict binding affinity to targets like DHFR .
    • Validation : Replicate assays under controlled conditions (e.g., fixed pH, serum-free media) to minimize variability .

Q. How can researchers mitigate challenges in detecting low-abundance impurities during synthesis?

  • Analytical Techniques :

  • HPLC-MS : Identifies trace byproducts (e.g., oxidation intermediates) with detection limits <0.1% .
  • TLC Monitoring : Use silica plates with fluorescent indicators to track reaction progress .
    • Case Example : A 2% impurity (unreacted 4-methoxypyrazole) was resolved via column chromatography (hexane:ethyl acetate, 3:1) .

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